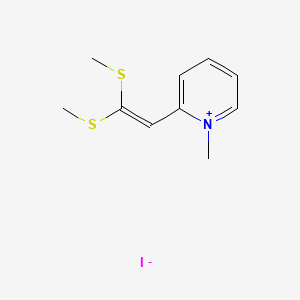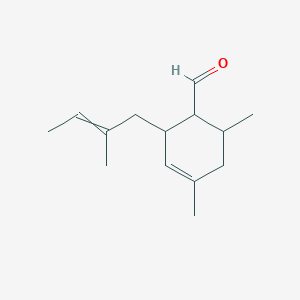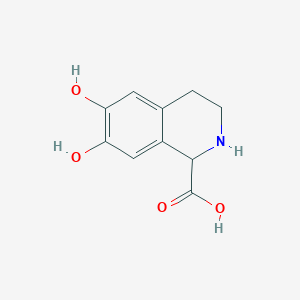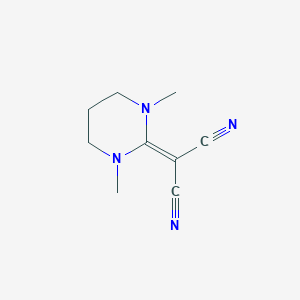
2-Octene, 2-(3,5-dimethoxyphenyl)-3-methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Octene, 2-(3,5-dimethoxyphenyl)-3-methyl- is an organic compound characterized by its unique structure, which includes an octene backbone with a 3,5-dimethoxyphenyl and a methyl group attached
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Octene, 2-(3,5-dimethoxyphenyl)-3-methyl- typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3,5-dimethoxybenzaldehyde and 3-methyl-2-octanone.
Condensation Reaction: The key step involves a condensation reaction between 3,5-dimethoxybenzaldehyde and 3-methyl-2-octanone in the presence of a base such as sodium hydroxide.
Purification: The resulting product is then purified using techniques like recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of 2-Octene, 2-(3,5-dimethoxyphenyl)-3-methyl- may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, and the use of automated systems for monitoring and controlling the reaction parameters is common.
Analyse Des Réactions Chimiques
Types of Reactions
2-Octene, 2-(3,5-dimethoxyphenyl)-3-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into saturated derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Saturated hydrocarbons.
Substitution: Halogenated aromatic compounds.
Applications De Recherche Scientifique
2-Octene, 2-(3,5-dimethoxyphenyl)-3-methyl- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which 2-Octene, 2-(3,5-dimethoxyphenyl)-3-methyl- exerts its effects involves interactions with specific molecular targets and pathways. For example, its antimicrobial activity may be due to the disruption of bacterial cell membranes, while its anti-inflammatory effects could be related to the inhibition of pro-inflammatory enzymes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Octene, 2-(3,5-dimethoxyphenyl)-3-ethyl-
- 2-Octene, 2-(3,5-dimethoxyphenyl)-3-propyl-
- 2-Octene, 2-(3,5-dimethoxyphenyl)-3-butyl-
Uniqueness
2-Octene, 2-(3,5-dimethoxyphenyl)-3-methyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs
Propriétés
Numéro CAS |
56694-84-9 |
|---|---|
Formule moléculaire |
C17H26O2 |
Poids moléculaire |
262.4 g/mol |
Nom IUPAC |
1,3-dimethoxy-5-[(Z)-3-methyloct-2-en-2-yl]benzene |
InChI |
InChI=1S/C17H26O2/c1-6-7-8-9-13(2)14(3)15-10-16(18-4)12-17(11-15)19-5/h10-12H,6-9H2,1-5H3/b14-13- |
Clé InChI |
SOMYANHMIYLVPD-YPKPFQOOSA-N |
SMILES isomérique |
CCCCC/C(=C(/C)\C1=CC(=CC(=C1)OC)OC)/C |
SMILES canonique |
CCCCCC(=C(C)C1=CC(=CC(=C1)OC)OC)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![[2-Chloro-2-(ethylsulfanyl)ethenyl]phosphonic dichloride](/img/structure/B14646006.png)









